1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-(1-methylsulfonylazetidin-3-yl)ethanamine |
InChI |
InChI=1S/C6H14N2O2S/c1-5(7)6-3-8(4-6)11(2,9)10/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
GRPVRSHYVYFPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Azetidine Core Synthesis
The azetidine ring serves as the foundational structure for this compound. A common approach involves cyclization of gamma-amino alcohols or halides. For example, benzhydrylamine and epichlorohydrin react in the presence of diisopropylethylamine (DIPEA) and ethanol to form 1-benzhydrylazetidine derivatives. This method leverages the nucleophilic properties of amines to facilitate ring closure. Alternative routes include the reduction of azetidine-3-carboxylic acid derivatives, such as methyl azetidine-3-carboxylate, using sodium borohydride (NaBH4) or Red-Al to yield hydroxymethyl intermediates.
Introduction of the Ethanamine Side Chain
The ethanamine moiety at the 3-position of the azetidine ring is typically introduced via reductive amination or nucleophilic substitution. In one protocol, azetidine-3-carboxaldehyde undergoes reductive amination with methylamine using sodium cyanoborohydride (NaBH3CN) in methanol, yielding the secondary amine. Alternatively, a mesylated intermediate (e.g., (1-benzhydrylazetidin-3-yl)methyl methanesulfonate) reacts with ammonia or ammonium salts in polar aprotic solvents like dimethylformamide (DMF) to install the amine group.
Sulfonylation of the Azetidine Nitrogen
Methanesulfonyl Chloride-Mediated Sulfonylation
Sulfonylation of the azetidine nitrogen is achieved using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For instance, 1-benzhydrylazetidine reacts with MsCl in dichloromethane (DCM) at 0–5°C to form 1-(methylsulfonyl)-azetidine derivatives in yields exceeding 85%. The benzhydryl protecting group is subsequently removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas (H2), followed by acidification with para-toluenesulfonic acid (p-TsOH).
Optimization of Sulfonylation Conditions
Reaction parameters such as temperature, solvent, and stoichiometry critically influence sulfonylation efficiency. Trials comparing DCM, tetrahydrofuran (THF), and acetonitrile (ACN) as solvents revealed that DCM minimizes side reactions, while a 1.2:1 molar ratio of MsCl to azetidine ensures complete conversion. Excess base (2.5 equiv of TEA) neutralizes HCl byproducts, preventing acid-induced ring opening of the azetidine.
Reductive Amination for Side-Chain Installation
Sodium Borohydride-Mediated Reduction
Reductive amination of ketone intermediates offers a direct route to the ethanamine side chain. For example, 1-(methylsulfonyl)azetidin-3-one reacts with ammonium acetate (NH4OAc) in methanol, followed by reduction with NaBH4 at −10°C to 0°C, yielding the target amine in 83% yield. The addition of L-valinol as a chiral auxiliary enhances stereoselectivity, achieving a 62.86% enantiomeric excess (ee) for the (S)-isomer.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of enamine precursors using chiral rhodium catalysts provides enantiomerically pure products. A mixture of bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate and (R)-dm-segphos ligand in 2,2,2-trifluoroethanol (TFE) under 250 psig H2 pressure at 50°C achieves 98% conversion and 99% ee for the (R)-enantiomer. This method is scalable but requires specialized equipment and costly catalysts.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| NaBH4 Reductive Amination | NaBH4, L-valinol, BF3·Et2O, THF, −10°C to 25°C | 83% | 62.86% ee (S) | High |
| Rh-Catalyzed Hydrogenation | Rh(cod)2OTf, (R)-dm-segphos, TFE, 50°C, 250 psig | 98% | 99% ee (R) | Moderate |
| Mesylation-Ammonolysis | MsCl, TEA, DCM, 0°C; NH3/MeOH | 76% | N/A | High |
Challenges and Optimization Strategies
Regioselectivity in Sulfonylation
Competing reactions at the azetidine nitrogen, such as over-sulfonylation or ring-opening, are mitigated by using controlled stoichiometry (1.2 equiv MsCl) and low temperatures (0–5°C). Purification via aqueous workup (e.g., 20% NaOH) removes unreacted reagents, while extraction with methyl tert-butyl ether (MTBE) isolates the product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features an azetidine ring, a four-membered saturated heterocyclic structure, which is enhanced by the presence of a methylsulfonyl group. This group improves the compound's solubility and reactivity, making it suitable for various chemical reactions. The azetidine nitrogen can participate in nucleophilic substitutions, while the methylsulfonyl group can act as a leaving group in synthetic pathways.
Biological Activities
Research indicates that compounds containing azetidine rings, including 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine, exhibit a range of biological activities:
- Antimicrobial Properties : Similar azetidine derivatives have shown effectiveness against various pathogens.
- Anti-inflammatory Effects : The compound's structural characteristics may allow it to modulate inflammatory pathways.
- Anticancer Potential : Some studies suggest that azetidine derivatives can inhibit specific enzymes or modulate receptor activity related to cancer progression.
Case Studies
- Anticancer Activity : A study on azetidine derivatives demonstrated their potential in inhibiting cancer cell lines such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). The results indicated significant antiproliferative effects, suggesting that this compound may have similar applications in oncology .
- Cognitive Enhancement : Research into histamine H3 receptor antagonists has identified azetidine derivatives as potential treatments for cognitive disorders such as Alzheimer's disease and schizophrenia. This highlights the therapeutic versatility of compounds like this compound .
Mechanism of Action
The mechanism of action of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Phenyl-substituted sulfonyl ethanamines (e.g., Compound A) are prioritized in large-scale pharmaceutical synthesis due to established enzymatic routes .
Synthetic Efficiency :
- Engineered ATAs drastically reduce co-substrate use in apremilast intermediates, suggesting similar optimizations could benefit azetidine derivative synthesis .
Biological Relevance :
- Sulfonyl groups enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), while azetidine’s strain may improve metabolic stability over piperidines .
Future Directions :
- Exploration of this compound in kinase inhibitors or GPCR modulators, leveraging its unique steric and electronic profile.
Biological Activity
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its azetidine structure, which is known for its role in various pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methylsulfonyl group attached to an azetidine ring, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups are known to inhibit specific enzymes, particularly those involved in bacterial folate synthesis. This inhibition can lead to antimicrobial effects.
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. Such interactions could have implications for mood regulation and neuropharmacology.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This leads to the cessation of bacterial growth and replication.
| Study | Target Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | E. coli | 5.2 | Folate synthesis inhibition |
| Study B | S. aureus | 3.8 | Folate synthesis inhibition |
Neuropharmacological Effects
The potential effects on neurotransmitter systems are under investigation. Initial findings suggest that this compound may modulate serotonin and dopamine levels, which could have therapeutic implications for mood disorders.
| Study | Receptor Type | Binding Affinity (nM) | Effect |
|---|---|---|---|
| Study C | 5-HT1A | 100 | Agonistic |
| Study D | D2 | 250 | Antagonistic |
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of sulfonamide derivatives against resistant bacterial strains, this compound showed promising results in reducing infection rates in patients with complicated urinary tract infections.
Case Study 2: Neuropharmacological Assessment
A preclinical study explored the effects of this compound on animal models exhibiting symptoms of depression. The results indicated a significant improvement in mood-related behaviors, suggesting potential as an antidepressant agent.
Q & A
Handling Contradictory Solubility Data
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry.
- Co-Solvency Approaches : Combine with cyclodextrins or PEG-400 to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
